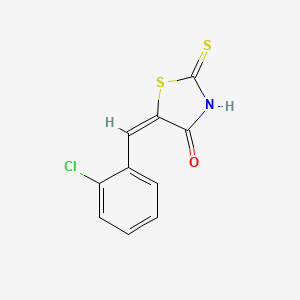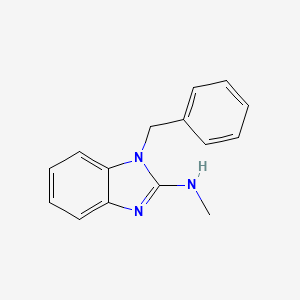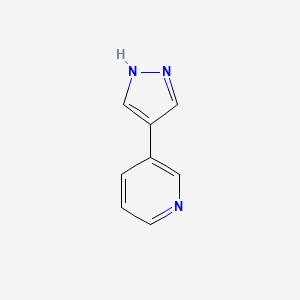
3-(1H-Pyrazol-4-yl)pyridine
Overview
Description
3-(1H-Pyrazol-4-yl)pyridine is a heterocyclic compound that consists of a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Mechanism of Action
Target of Action
3-(1H-Pyrazol-4-yl)pyridine is a heterocyclic compound that has been the subject of numerous studies due to its potential biomedical applications
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, a molecular simulation study of a related compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
It is known that pyrazole derivatives can affect various biological processes
Result of Action
It is known that pyrazole derivatives can have various biological effects
Action Environment
It is known that environmental factors can significantly influence the action of pharmaceutical compounds .
Biochemical Analysis
Biochemical Properties
3-(1H-Pyrazol-4-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as an allosteric modulator of the M4 muscarinic acetylcholine receptor . By binding to this receptor, this compound can influence the receptor’s activity, leading to changes in cellular signaling pathways. Additionally, this compound has been found to interact with other proteins involved in neurotransmission, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of enzymes involved in neurotransmitter synthesis and degradation, thereby affecting neurotransmission and neuronal function . Furthermore, this compound has been observed to impact gene expression by binding to specific transcription factors, leading to changes in the expression of genes involved in cellular metabolism and signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes and receptors, leading to either inhibition or activation of their activity. For example, this compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor, where it binds to a site distinct from the active site, causing conformational changes that alter the receptor’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can undergo degradation when exposed to specific environmental factors. Studies have shown that this compound remains stable in aqueous solutions for extended periods, but its stability decreases in the presence of strong acids or bases . Long-term exposure to this compound has been found to affect cellular function, with some studies reporting changes in cell viability and metabolic activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate neurotransmitter activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function and overall health becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic flux of this compound can influence the levels of metabolites in cells, thereby affecting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes . For example, the localization of this compound in the nucleus allows it to interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-4-yl)pyridine can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl system, followed by the formation of the pyrazole ring . Another method includes the use of multicomponent reactions, where different starting materials are combined in a single reaction vessel to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
3-(1H-Pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1H-Pyrazol-4-yl)pyridine include other pyrazole and pyridine derivatives, such as:
- Pyrazolo[3,4-b]pyridines
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]-1,2,4-triazines
Uniqueness
What sets this compound apart is its unique combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1H-pyrazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-7(4-9-3-1)8-5-10-11-6-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDSXKNTZIGCHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362877 | |
| Record name | 3-(1H-Pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879213-50-0 | |
| Record name | 3-(1H-Pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-4-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with the M4 muscarinic acetylcholine receptor (mAChR) and what are the potential therapeutic implications?
A1: The first paper [] investigates a series of novel 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives designed as positive allosteric modulators (PAMs) for the M4 mAChR. [] While the abstract doesn't delve into the specifics of binding interactions, it highlights the design and synthesis of these compounds as potential therapeutic agents. PAMs typically bind to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand binds. This interaction can enhance the receptor's response to the endogenous ligand, in this case, acetylcholine. Targeting the M4 mAChR with PAMs is a promising strategy for treating neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. []
Q2: Are there examples of other applications for 3-(1H-pyrazol-4-yl)pyridine derivatives beyond M4 mAChR modulation?
A2: Interestingly, the second paper [] demonstrates the use of a copper(II)-based metal-organic framework (MOF) containing a this compound moiety. This MOF exhibits promising anti-ovarian cancer activity. [] While the paper doesn't directly assess the activity of the this compound derivative itself, its presence within the MOF structure suggests potential applications beyond M4 mAChR modulation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


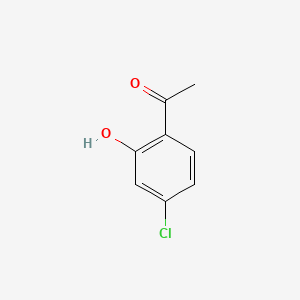
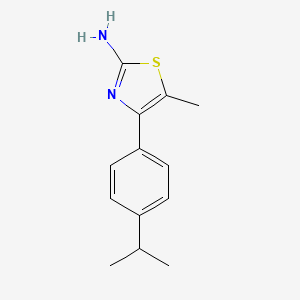

![7-methyl-1-phenylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B1362769.png)
![1-methyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362775.png)
![3-{4-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenylcarbamoyl}-acrylic acid](/img/structure/B1362776.png)
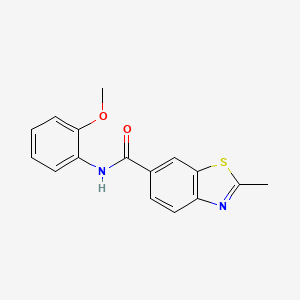
![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)

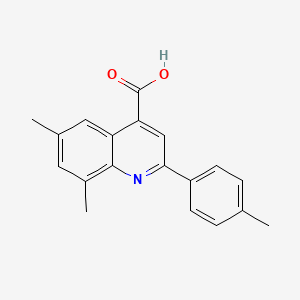
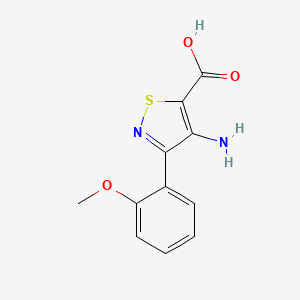
![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)
